1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is a derivative of anthraquinone, characterized by the presence of amino and ethoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthraquinone core, followed by the introduction of amino groups at the 1,4,5,8 positions. The ethoxyphenoxy groups are then attached at the 2,7 positions through nucleophilic substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone.
Substitution: The amino and ethoxyphenoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can affect the function of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione: Similar structure but with methyl groups instead of ethoxy groups.
2,4,5,7-Tetraamino-1,8-dihydroxyanthracene-9,10-dione: Another anthraquinone derivative with different functional groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione is unique due to the specific arrangement of amino and ethoxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Its molecular structure features multiple amino groups and ether-linked phenoxy substituents, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and interactions with biological macromolecules.
The compound has a molecular formula of C30H28N4O6 and a molecular weight of approximately 520.56 g/mol. It exhibits a deep blue color and is notable for its applications in organic electronics and medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The compound has been studied for its ability to inhibit tumor growth through various mechanisms:
- DNA Intercalation : Similar anthraquinone derivatives have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes. This mode of action is crucial for its potential as an anticancer agent .
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 (leukemia) | 25 | Induction of apoptosis via caspase activation |
HCT116 (colon cancer) | 20 | DNA intercalation and disruption of cell cycle |
MCF-7 (breast cancer) | 15 | Modulation of Bcl-2/Bax ratio leading to apoptosis |
Case Studies
Several case studies have investigated the biological activity of similar anthraquinone derivatives:
- Emodin : Found to decrease cell growth in K562 cells by inducing apoptosis through caspase activation. This study provided insights into the potential mechanisms by which anthraquinone derivatives exert their effects on cancer cells .
- Aloe-emodin : Demonstrated selective activity against neuroectodermal tumors with significant cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Interaction with Biological Macromolecules
The compound's interactions with biological macromolecules are critical for understanding its therapeutic potential. Studies indicate that it can form stable drug-DNA adducts, which may enhance its efficacy as an anticancer agent . Furthermore, its ability to engage in π-π stacking interactions due to the anthracene core allows for effective binding to nucleic acids.
Properties
CAS No. |
88600-83-3 |
---|---|
Molecular Formula |
C30H28N4O6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O6/c1-3-37-15-7-5-9-17(11-15)39-21-13-19(31)23-25(27(21)33)30(36)26-24(29(23)35)20(32)14-22(28(26)34)40-18-10-6-8-16(12-18)38-4-2/h5-14H,3-4,31-34H2,1-2H3 |
InChI Key |
LFYQDXDHPDIETE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)OCC)N)N |
Origin of Product |
United States |
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